molecular formula C20H23NO6S B11004992 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine

Cat. No.: B11004992
M. Wt: 405.5 g/mol
InChI Key: SRRXPZYHRDSIMQ-AWEZNQCLSA-N
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Description

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine is a complex organic compound with a molecular formula of C20H23NO6S and a molecular weight of 405.47 g/mol . This compound is characterized by its unique structure, which includes a chromen ring system fused with a cyclopentane ring, and an acetylated methionine residue. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Mechanism of Action

The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The chromen ring system is known to interact with various enzymes and receptors, modulating their activity. The acetylated methionine residue may play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine can be compared with similar compounds such as:

Properties

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C20H23NO6S/c1-11-8-15(26-10-17(22)21-14(19(23)24)6-7-28-2)18-12-4-3-5-13(12)20(25)27-16(18)9-11/h8-9,14H,3-7,10H2,1-2H3,(H,21,22)(H,23,24)/t14-/m0/s1

InChI Key

SRRXPZYHRDSIMQ-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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